2-Methyl-2-[(phenylcarbamoyl)amino]propanoic acid

Chemical Synthesis Purification Analytical Characterization

Choose this α,α-dimethyl substituted N-carbamoylamino acid for superior thermal stability (mp 165–166 °C), enabling high-temp reactions without decomposition. Its distinct +14 Da mass shift relative to the des-methyl analog ensures baseline LC-MS separation, making it an ideal internal standard. A versatile scaffold with a carboxylic acid handle for rapid library generation. Confirm correct isomer attribution and eliminate data misinterpretation.

Molecular Formula C11H14N2O3
Molecular Weight 222.244
CAS No. 392715-74-1
Cat. No. B3017718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-[(phenylcarbamoyl)amino]propanoic acid
CAS392715-74-1
Molecular FormulaC11H14N2O3
Molecular Weight222.244
Structural Identifiers
SMILESCC(C)(C(=O)O)NC(=O)NC1=CC=CC=C1
InChIInChI=1S/C11H14N2O3/c1-11(2,9(14)15)13-10(16)12-8-6-4-3-5-7-8/h3-7H,1-2H3,(H,14,15)(H2,12,13,16)
InChIKeyIKHKWJPAZFLNAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-2-[(phenylcarbamoyl)amino]propanoic Acid (CAS 392715-74-1): Definition, Procurement Baseline, and Position in N-Carbamoylamino Acid Research Chemicals


2-Methyl-2-[(phenylcarbamoyl)amino]propanoic acid (CAS 392715-74-1), with the molecular formula C₁₁H₁₄N₂O₃ and molecular weight 222.24 g/mol, is an organic compound classified as an N-carbamoylamino acid derivative [1]. It is primarily utilized as a research chemical, serving as a versatile small molecule scaffold . It is typically supplied as a powder with a minimum purity of 95% and a reported melting point of 165–166 °C .

Why In-Class Substitution of 2-Methyl-2-[(phenylcarbamoyl)amino]propanoic Acid Fails: Quantified Physicochemical Differentiation


Within the class of N-phenylcarbamoyl amino acids, simple substitution is not feasible due to quantifiable differences in fundamental physicochemical properties that directly impact experimental reproducibility and formulation. Variations in molecular architecture—specifically the position and presence of the alpha-methyl group—lead to measurable divergences in melting point and molecular weight, as detailed in the evidence below [1]. These properties are critical determinants of a compound's handling, solubility, and stability, making each analog a distinct chemical entity with unique behavior in research applications.

Quantitative Evidence for Prioritizing 2-Methyl-2-[(phenylcarbamoyl)amino]propanoic Acid Over its Closest Analogs


Melting Point Comparison: 2-Methyl-2-[(phenylcarbamoyl)amino]propanoic Acid vs. Non-Methylated Analog

2-Methyl-2-[(phenylcarbamoyl)amino]propanoic acid exhibits a significantly higher melting point (165–166 °C) compared to its non-methylated analog, 3-[(phenylcarbamoyl)amino]propanoic acid (138 °C) . This 27–28 °C difference is a direct consequence of the α,α-dimethyl substitution pattern, which influences crystal lattice energy and intermolecular hydrogen bonding.

Chemical Synthesis Purification Analytical Characterization

Molecular Weight Differentiation: Impact on Detection and Quantification vs. Des-methyl Analog

The molecular weight of 2-Methyl-2-[(phenylcarbamoyl)amino]propanoic acid is 222.24 g/mol . This is 14.03 Da greater than the molecular weight of the direct des-methyl analog, 3-[(phenylcarbamoyl)amino]propanoic acid, which is 208.21 g/mol [1]. This mass difference is easily resolved by low-resolution mass spectrometry.

Mass Spectrometry LC-MS Analytical Method Development

Structural Isomer Comparison: Impact on Molecular Weight for LC-MS Analysis vs. 3-(Phenylureido)-2-methylpropanoic Acid

While a structural isomer, 3-(Phenylureido)-2-methylpropanoic acid (CAS 85606-79-7), shares an identical molecular formula and weight with the target compound (C₁₁H₁₄N₂O₃, 222.24 g/mol), the target compound is distinguished by its α,α-dimethyl substitution pattern adjacent to the carboxylic acid [1]. The positional isomer has the methyl group on the β-carbon of the propanoic acid chain. This structural difference results in distinct fragmentation patterns in mass spectrometry and unique NMR spectra, allowing for confident differentiation.

Isomer Identification Structural Biology Chemical Proteomics

Procurement-Relevant Application Scenarios for 2-Methyl-2-[(phenylcarbamoyl)amino]propanoic Acid (CAS 392715-74-1)


Use as a Thermally Robust Scaffold in High-Temperature Synthesis

Due to its elevated melting point of 165–166 °C compared to the non-methylated analog (138 °C), this compound is a preferred building block for synthetic pathways that require thermal stability . Researchers can subject it to higher reaction temperatures with a reduced risk of decomposition or melting, which can improve reaction kinetics and yield. This property also simplifies purification via recrystallization from hot solvents.

Application as a Mass-Differentiated Standard in LC-MS and LC-MS/MS Method Development

The molecular weight of 222.24 g/mol provides a clear +14 Da mass shift relative to its des-methyl analog, enabling its use as an internal standard or a model compound for developing and validating LC-MS methods . This mass difference ensures baseline separation in extracted ion chromatograms, which is critical for quantifying the compound in biological matrices or monitoring its fate in metabolic studies.

Employment in Isomer-Specific Studies Requiring Spectroscopic Differentiation

In research involving structure-activity relationship (SAR) studies of N-carbamoylamino acids, the distinct structural fingerprint of 2-Methyl-2-[(phenylcarbamoyl)amino]propanoic acid (α,α-dimethyl substitution) is essential to differentiate it from its β-methyl isomer (CAS 85606-79-7) [1]. This ensures that the biological or chemical activity being measured can be correctly attributed to this specific isomer, preventing data misinterpretation.

Utilization as a Building Block for Diverse Chemical Libraries

As a versatile small molecule scaffold, this compound serves as a foundational core for generating libraries of structurally diverse N-carbamoylamino acid derivatives . Its carboxylic acid moiety provides a handle for amide coupling or esterification, while the phenylurea group offers opportunities for further functionalization, enabling exploration of novel chemical space in drug discovery and agrochemical research.

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